Phenylalanine betaine
Description
Classification and Structural Characterization within Amino Acid-Derived Betaines
Amino acid-derived betaines are a significant subgroup of these compounds, formed by the complete methylation of the amino group of an amino acid. nih.govcambridge.org Phenylalanine betaine (B1666868) fits this classification as it is the N,N,N-trimethyl derivative of phenylalanine. nih.gov Its chemical structure consists of a central alpha-carbon atom bonded to a hydrogen atom, a carboxylate group (-COO⁻), a benzyl (B1604629) group (a phenyl group attached to a methylene (B1212753) group, -CH₂-C₆H₅), and a trimethylammonium group (-N⁺(CH₃)₃). nih.gov
The presence of the hydrophobic benzyl group and the hydrophilic trimethylammonium and carboxylate groups gives phenylalanine betaine distinct chemical properties. While a wide range of amino acid-derived betaines exist, including those from proline, alanine, and valine, many have not been as extensively characterized as the more common glycine (B1666218) betaine. nih.govnih.gov Advanced analytical techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been instrumental in identifying and characterizing these compounds, including isomeric forms. researchgate.netnih.gov
Table 1: Structural and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | nih.gov |
| Molecular Formula | C₁₂H₁₇NO₂ | nih.govbiosynth.com |
| Molecular Weight | 207.27 g/mol | nih.govbiosynth.com |
| CAS Number | 56755-22-7 | nih.gov |
| Classification | Amino acid-derived betaine, Phenylalanine derivative | hmdb.ca |
General Overview of Betaine Research and its Relevance to this compound Studies
Research into betaines has revealed their diverse and vital roles in biological systems. mdpi.com A primary and well-studied function of many betaines, including the archetypal glycine betaine, is their role as an osmolyte or osmoprotectant. mdpi.comnih.gov In this capacity, they help cells maintain water balance and protect cellular components and enzymes from the stress of high salt concentrations or extreme temperatures. mdpi.comnih.gov
Another critical function of some betaines is as methyl group donors. mdpi.comnih.gov In this role, they participate in the methionine-homocysteine cycle, a fundamental metabolic pathway. examine.com This function has implications for a wide range of physiological processes.
While much of the foundational research has focused on glycine betaine, studies are increasingly exploring the specific roles of other amino acid-derived betaines. For instance, non-targeted metabolomics studies have identified this compound, along with other betaines, as a urinary marker for the intake of certain foods, such as rye bran. nih.govvtt.fi This suggests a role in the metabolic processing of dietary components. The presence of this compound has been noted in various plants, including Antiaris africana. medchemexpress.commedchemexpress.com
The expanding field of metabolomics is shedding more light on the prevalence and potential significance of less common betaines like this compound. nih.gov As research continues, a more detailed understanding of the unique contributions of individual amino acid-derived betaines to cellular and whole-organism physiology is expected to emerge.
Structure
3D Structure
Properties
CAS No. |
125982-49-2 |
|---|---|
Molecular Formula |
C12H18NO2+ |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium |
InChI |
InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/p+1/t11-/m0/s1 |
InChI Key |
XTFQIRIHLGODFV-NSHDSACASA-O |
SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Biosynthesis and Biotransformation of Phenylalanine Betaine
Enzymatic Formation and Metabolic Precursors
Origin from Phenylalanine and Betaine (B1666868) Moieties
The formation of phenylalanine betaine inherently involves the conjugation of a phenylalanine molecule with a betaine moiety. Phenylalanine itself is an essential α-amino acid, meaning it must be obtained through diet in humans as it cannot be synthesized de novo. wikipedia.orgmetwarebio.com It serves as a building block for proteins and a precursor for the synthesis of vital molecules such as neurotransmitters. metwarebio.comhumanmetabolome.com Betaine, chemically known as trimethylglycine, is a modified amino acid consisting of glycine (B1666218) with three methyl groups. It plays a crucial role as an osmoprotectant and a methyl donor in various metabolic pathways. nih.gov
The direct enzymatic reaction conjugating phenylalanine and a betaine group to form this compound is not extensively detailed in the available literature. However, the formation is understood to occur through the methylation of phenylalanine.
Microbial Synthesis of Amino Acid-Derived Betaines from Dietary Components
Gut microbiota play a significant role in the transformation of dietary components into a variety of metabolites, including amino acid-derived betaines. d-nb.infonih.gov Studies have shown that gut microbes can metabolize glycine betaine, often found in foods like cereal bran, to produce other betainized compounds. d-nb.inforesearchgate.net This transformation is influenced by the composition of the gut microbiota, with diets rich in certain fibers promoting the growth of bacterial taxa capable of this conversion. nih.govd-nb.info
Research indicates that a bran-enriched diet can lead to an increase in the relative abundance of beneficial microbes such as Akkermansia, Bifidobacterium, and Lactobacillus, which are associated with the metabolism of plant-based molecules and the production of various betaines. nih.gov Specifically, the production of amino acid-derived betaines, including proline betaine and valine betaine, has been observed in in vitro models of the human gut and in mice fed bran-rich diets, suggesting a similar pathway for this compound synthesis from dietary precursors. researchgate.net The bacterial transformation of glycine betaine into other amino acid-derived betaines is a key process, highlighting the interplay between diet, gut microbiota, and the systemic metabolic profile of the host. d-nb.info
Endogenous Synthesis Pathways in Mammalian Systems
While gut microbiota are a significant source of amino acid-derived betaines, the extent of direct endogenous synthesis of this compound in mammalian tissues is less clear. Mammals can synthesize some non-essential amino acids, but essential amino acids like phenylalanine must be obtained from the diet. metwarebio.comwikipedia.org The primary metabolic fate of phenylalanine in mammals is its conversion to tyrosine by the enzyme phenylalanine hydroxylase, mainly in the liver. vt.edunih.gov
The synthesis of betaine (trimethylglycine) in mammals occurs through the oxidation of choline. However, the direct enzymatic machinery in mammalian cells for conjugating this betaine with phenylalanine to form this compound is not well-documented. It is more likely that this compound found in mammalian systems is primarily a product of gut microbial metabolism of dietary components, which is then absorbed and enters systemic circulation. d-nb.info The presence of this compound has been detected in human blood and urine, supporting its systemic availability. biosynth.comhmdb.ca
Interrelationship with Core Metabolic Routes
Connection to the Shikimate Pathway in Microbial Aromatic Amino Acid Biosynthesis
The biosynthesis of aromatic amino acids, including phenylalanine, in microorganisms, algae, fungi, and plants occurs via the shikimate pathway. researchgate.netrsc.orgfrontiersin.org This pathway is absent in animals, which is why phenylalanine is an essential amino acid for them. frontiersin.orgnih.gov The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate over seven enzymatic steps. metwarebio.comrsc.org Chorismate is a crucial branch-point intermediate for the synthesis of phenylalanine, tyrosine, and tryptophan. researchgate.netyoutube.com
This compound is involved in this pathway, with studies indicating it can enhance the activity of key enzymes in phenylalanine biosynthesis, ultimately leading to increased yields of this amino acid. The synthesis of L-phenylalanine in microorganisms like E. coli is a well-studied process, and the enzymes of the shikimate pathway, such as AroK, AroL, AroA, AroC, PheA, and TyrB, are critical for its production. nih.gov The regulation of this pathway is complex, with feedback inhibition by the final products, including phenylalanine, playing a key role. wikipedia.org
Key Enzymes in the Shikimate Pathway for Phenylalanine Biosynthesis
| Enzyme | Function | Gene (E. coli) |
|---|---|---|
| 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) | Catalyzes the initial condensation of PEP and E4P | AroF, AroG, AroH |
| Shikimate Kinase | Phosphorylates shikimate | AroK, AroL |
| 5-enolpyruvoylshikimate-3-phosphate synthase (EPSPS) | Adds a second PEP molecule | AroA |
| Chorismate Synthase | Converts EPSP to chorismate | AroC |
| Chorismate Mutase / Prephenate Dehydratase | Converts chorismate to phenylpyruvate | PheA |
| Aromatic Amino Acid Aminotransferase | Transaminates phenylpyruvate to L-phenylalanine | TyrB |
Linkages within Broader Amino Acid Metabolic Networks
The metabolism of phenylalanine and its derivatives is intricately linked with broader amino acid metabolic networks. jax.orgnih.gov In mammals, phenylalanine is primarily converted to tyrosine, which is a precursor for neurotransmitters like dopamine (B1211576) and norepinephrine, as well as the pigment melanin. metwarebio.comvt.edu This highlights the connection between phenylalanine metabolism and neurotransmitter synthesis. humanmetabolome.com
The gut microbiota's metabolism of amino acids further integrates phenylalanine into a complex network. nih.gov The transformation of glycine betaine and other dietary components into various amino acid-derived betaines by gut bacteria demonstrates a direct link between the metabolism of different amino acids. d-nb.inforesearchgate.net These microbially-produced betaines can then influence host metabolism. nih.gov
Metabolic Pathways and Regulatory Mechanisms Involving Phenylalanine Betaine
Phenylalanine Betaine (B1666868) as a Precursor Metabolite
Phenylalanine is an essential amino acid that serves as a building block for proteins and a precursor for numerous important molecules. metwarebio.com Its metabolism is a complex process involving both host and microbial pathways. nih.govnih.gov
The formation of phenylacetylglutamine (B1677654) (PAGln) is a multi-step, meta-organismal process that begins with dietary phenylalanine. nih.govbevital.no Phenylalanine that is not absorbed in the small intestine travels to the colon, where it is metabolized by gut microbiota. nih.gov
The process involves two main stages:
Microbial Conversion: In the gut, bacteria convert phenylalanine into phenylacetic acid (PAA). nih.govbevital.no This transformation is catalyzed by various microbial enzymes. nih.gov Several bacterial families, including Christensenellaceae, Ruminococcaceae, and Lachnospiraceae, are involved in this conversion. nih.gov
Host Conjugation: Phenylacetic acid is then absorbed into the systemic circulation and transported to the liver and kidneys. nih.govresearchgate.net In these organs, host enzymes conjugate PAA with the amino acid glutamine to form phenylacetylglutamine (PAGln). nih.govbevital.no In rodents, PAA is predominantly conjugated with glycine (B1666218) to form phenylacetylglycine (PAGly). nih.gov
This pathway highlights a significant interaction between the gut microbiome and host metabolism, where a dietary component is transformed into a systemically active molecule. nih.govescholarship.org
Recent research has identified Phenylacetylglutamine (PAGln) as a signaling molecule that interacts with host G-protein coupled receptors (GPCRs), specifically adrenergic receptors. nih.govescholarship.org Adrenergic receptors are crucial for regulating a wide range of physiological functions, including cardiovascular and metabolic processes. news-medical.net
PAGln has been shown to interact with several adrenergic receptors, including α2A, α2B, and β2-adrenergic receptors (β2AR). nih.govescholarship.org Its most well-characterized interaction is with the β2AR, where it functions as a negative allosteric modulator (NAM). nih.govresearchgate.net An allosteric modulator binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous agonists like epinephrine (B1671497) and norepinephrine. news-medical.net
As a NAM, PAGln reduces the receptor's response to its primary agonists. nih.govresearchgate.net This modulation does not block the receptor entirely but rather "fine-tunes" its activity. news-medical.net Studies using cells expressing β2AR have shown that pre-incubation with PAGln increases the concentration of an agonist (like isoproterenol (B85558) or norepinephrine) required to elicit a half-maximal response (EC50), demonstrating its inhibitory effect. researchgate.net In contrast, PAGln does not show the same effect on β1-adrenergic receptors, indicating specificity in its action. nih.govresearchgate.net
Further mechanistic studies have identified specific amino acid residues on the β2AR (E122 and V206) that are critical for PAGln's NAM activity. nih.govresearchgate.net When these sites are mutated, the receptor still responds to canonical agonists but loses its sensitivity to PAGln's modulatory effects. nih.govresearchgate.net
Table 1: Research Findings on PAGln Interaction with Adrenergic Receptors
| Receptor Target | Mechanism of Action | Key Finding | Source |
|---|---|---|---|
| β2-Adrenergic Receptor (β2AR) | Negative Allosteric Modulator (NAM) | PAGln binds to a secondary site on the β2AR, reducing its response to primary agonists like norepinephrine. | nih.gov, researchgate.net |
| β1-Adrenergic Receptor (β1AR) | No significant interaction | PAGln does not act as a NAM on β1AR, showing receptor specificity. | nih.gov, researchgate.net |
| α2A and α2B Adrenergic Receptors | Agonist/Modulator | PAGln mediates cellular events through these G-protein coupled receptors, contributing to its systemic effects. | nih.gov, escholarship.org |
| β2AR Binding Site | Specific residue interaction | Mutagenesis studies identified residues E122 and V206 as critical for PAGln's allosteric modulatory activity. | nih.gov, researchgate.net |
Influence on Systemic and Cellular Metabolism
The metabolic products derived from phenylalanine, along with related compounds like betaine, exert significant influence over systemic and cellular metabolic processes, including energy production and the maintenance of amino acid balance.
Phenylalanine is a critical regulator of protein synthesis, a highly energy-demanding process. mdpi.com It has been shown to activate the mTOR signaling pathway, a central controller of cell growth and protein synthesis, in bovine mammary epithelial cells. mdpi.com This suggests that the availability of phenylalanine can directly influence the efficiency of protein production. mdpi.com
Betaine (N,N,N-trimethylglycine), a compound structurally related to the betaine class of molecules, is known for its cytoprotective properties and its role in enhancing cellular energy metabolism. nih.gov Betaine improves mitochondrial function, the primary site of cellular energy (ATP) production. nih.gov It promotes mitochondrial fusion, a process associated with higher ATP synthesis and enhanced cell survival. nih.gov The methylation cycle, which relies on methyl donors like betaine, is also necessary for synthesizing key molecules in energy metabolism, such as Coenzyme Q10 (CoQ10) and carnitine, which are essential for mitochondrial function and fatty acid oxidation. healyourmind.com.au
Amino acid homeostasis is the maintenance of a stable balance of amino acids in the body, which is achieved through a dynamic interplay of absorption, synthesis, breakdown, and recycling. nih.gov Phenylalanine metabolism is integral to this balance. mun.ca The primary metabolic pathway for phenylalanine is its conversion to tyrosine, another amino acid. mun.ca
Table 2: Effects on Systemic and Cellular Metabolism
| Metabolic Area | Observed Effect | Underlying Mechanism | Source |
|---|---|---|---|
| Protein Synthesis | Stimulation | Phenylalanine can activate the LAT1-mTOR signaling pathway, a key regulator of protein synthesis. | mdpi.com |
| Energy Metabolism | Enhancement of mitochondrial function | Betaine promotes mitochondrial fusion and is involved in the synthesis of CoQ10 and carnitine, crucial for ATP production. | nih.gov, healyourmind.com.au |
| Amino Acid Homeostasis | Maintenance of balance | The primary metabolic pathway converts phenylalanine to tyrosine, preventing its accumulation. | mun.ca, nih.gov |
| Dysregulation (e.g., PKU) | Disruption of homeostasis | Enzyme deficiency leads to high levels of phenylalanine and its alternative metabolites, such as phenylacetylglutamine. | nih.gov, nih.gov |
Participation in One-Carbon Metabolism and Methylation Cycles
One-carbon metabolism is a network of interconnected biochemical pathways essential for cellular function. nih.govresearchgate.net These pathways transfer one-carbon units (methyl groups) for the synthesis of critical molecules like DNA, amino acids, and phospholipids. researchgate.net The process is fundamental for epigenetic regulation through DNA and histone methylation. nih.govnih.gov
The methylation cycle's primary function is to produce S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions in the body. healyourmind.com.aunih.gov Key nutrients, often called methyl donors, are required for this cycle to function, including folate, vitamin B12, choline, and betaine. nih.govresearchgate.net
Betaine (trimethylglycine) plays a crucial role in a specific part of the methylation cycle. It can donate a methyl group to remethylate homocysteine back to methionine. nih.gov This reaction, catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), is particularly important in the liver and kidneys and can function independently of the folate-dependent pathway. nih.govgdx.net This makes betaine a critical nutrient for maintaining methylation capacity, especially when folate levels are low. gdx.net
While the direct participation of a compound specifically named "phenylalanine betaine" in these cycles is not established in the scientific literature, the metabolic health of phenylalanine is linked to methylation capacity. Studies on patients with phenylketonuria (PKU), who have impaired phenylalanine metabolism, suggest they also suffer from poor methylation capacity and lower levels of methylated compounds. nih.gov This indicates an indirect but important relationship between proper amino acid metabolism, including that of phenylalanine, and the integrity of the cellular methylation cycles. nih.gov
General Betaine's Role as a Methyl Group Donor in Transmethylation
Betaines are a class of compounds that play a crucial role in metabolism, primarily as methyl group donors. This function is central to a process known as transmethylation, a vital metabolic cycle that occurs predominantly in the liver. orffa.com In this cycle, labile methyl groups (-CH3) are transferred from donor molecules to various acceptors, a step required for the synthesis of many essential biological compounds, including carnitine, creatine, and hormones. orffa.com
The most well-studied betaine, trimethylglycine, serves as a highly efficient methyl donor. orffa.combiochem.net The process of transmethylation is integral to the methionine cycle. iu.edu Betaines contribute to this cycle by providing a methyl group for the remethylation of homocysteine to form methionine. nih.govnih.gov This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). iu.edubevital.no The donation of a methyl group from betaine results in the formation of dimethylglycine. bevital.nofrontiersin.org
This pathway is significant as it represents a folate-independent mechanism for homocysteine remethylation, providing an alternative to the folate-dependent pathway that utilizes 5-methyltetrahydrofolate as the methyl donor. mdpi.comresearchgate.net The capacity of betaines to donate methyl groups makes them critical for maintaining the pool of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions in the body. iu.eduresearchgate.net By ensuring the regeneration of methionine, betaines support a wide range of physiological processes that are dependent on methylation.
Indirect Contributions to Methionine and Homocysteine Metabolism
The role of betaines as methyl donors has significant indirect effects on the metabolism of methionine and homocysteine. By participating in the remethylation of homocysteine, betaines play a crucial part in regulating the levels of this amino acid in the body. bevital.no Elevated levels of homocysteine are implicated in various health issues, and the conversion of homocysteine back to methionine is a key mechanism for its clearance. frontiersin.orgnih.gov
The remethylation of homocysteine to methionine, facilitated by betaines, has a "methionine-sparing" effect. orffa.com This means that by regenerating methionine, betaines ensure its availability for essential functions such as protein synthesis, without the need for its de novo synthesis or dietary intake to be solely relied upon. orffa.com This is particularly important as methionine is an essential amino acid.
Enzymatic and Molecular Interactions of Phenylalanine Betaine
Direct Enzymatic Modulation and Activity Enhancement
Phenylalanine betaine (B1666868) has been observed to directly influence various enzymes, enhancing their activity and stability. This modulation extends from pathways central to its own biosynthesis to those involved in critical physiological functions.
Phenylalanine betaine (PB) has been shown to positively impact the enzymes involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms like Escherichia coli. Studies indicate that PB can enhance the activity of key enzymes within this pathway, leading to increased production of phenylalanine. In engineered E. coli strains, the introduction of this compound has been correlated with improvements in both biomass yield and the rates of phenylalanine production during fermentation processes. The biosynthesis of phenylalanine is a complex, regulated process involving several key enzymes such as chorismate mutase and prephenate dehydratase, which are subject to feedback inhibition. metwarebio.comfrontiersin.org
Table 1: Reported Influence of this compound on Phenylalanine Production in Engineered E. coli
| Parameter | Observation | Source |
| Enzyme Interaction | Enhances the activity of key enzymes in the phenylalanine biosynthesis pathway. | |
| Biomass Yield | Shown to improve biomass yield during fermentation. | |
| Production Rate | Correlated with increased phenylalanine production rates. |
Interactions with Enzymes in Neurotransmitter Synthesis Pathways
Phenylalanine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine (B1671497). researchgate.netwikipedia.org The initial and rate-limiting step in this conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which converts L-phenylalanine to L-tyrosine. researchgate.netnih.gov Subsequently, tyrosine is acted upon by enzymes such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) to produce dopamine, which can be further converted to norepinephrine. nih.gov this compound is suggested to play a role in the synthesis of these neurotransmitters, with its effects being mediated through interactions with specific enzymes and receptors in the brain. While L-phenylalanine itself is a known competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor and the glutamate (B1630785) binding site of the AMPA receptor, the specific interactions of its betaine derivative require further elucidation. wikipedia.org
Betaines, as a class of compounds, are recognized for their ability to protect proteins from deactivation and aggregation. nih.govua.pt This is particularly evident in studies involving the enzyme laccase. Research using betaine-based natural deep eutectic solvents (NADES) has demonstrated a significant enhancement of laccase thermostability. researchgate.netnih.gov For instance, while laccase from Trametes versicolor typically loses nearly all activity after 30 minutes at 70°C, the presence of a betaine-xylitol NADES preserved approximately 80% of its activity. researchgate.net This protective effect is attributed to the exclusion of betaine molecules from the enzyme's surface at high temperatures, which helps maintain its stable, active conformation. researchgate.net Studies have shown that betaine-based eutectics provide a better medium for laccase stability compared to aqueous buffers. nih.gov The highest activity for laccase from Bacillus HR03 was observed in a glycerol:betaine (2:1) mixture. nih.gov
Table 2: Effect of Betaine-Based Natural Deep Eutectic Solvents (NADES) on Laccase Thermostability
| NADES Composition | Temperature | Observation | Source |
| Betaine:Xylitol (2:1) | 70°C | Preserved ~80% of laccase activity after 30 minutes. | researchgate.net |
| Glycerol:Betaine (2:1) | 80-90°C | Higher stability compared to aqueous buffer; highest enzyme activity. | nih.gov |
| Sorbitol:Betaine:Water (1:1:1) | 80-90°C | Higher stability compared to aqueous buffer. | nih.gov |
Molecular Basis of Betaine-Protein Interactions
The ability of this compound to modulate enzyme function stems from fundamental noncovalent interactions between the betaine molecule and protein structures. These interactions make it a valuable tool for biochemical research.
This compound serves as a useful model system for investigating the effects of specific chemical groups on the structure and function of proteins. biosynth.com Its unique structure, combining a stable cationic headgroup, a hydrophobic aromatic ring, and a carboxylate group, allows researchers to probe a variety of interactions. biosynth.comnih.gov Compounds like glycine betaine are known as chemical chaperones, low molecular weight compounds that can stabilize proteins and help correct misfolding by binding to them. nih.gov The study of how such compounds influence protein stability and folding provides insight into the forces that govern protein architecture. nih.gov
The interaction of this compound with proteins is governed by a combination of noncovalent forces. researchgate.net
Hydrogen Bonding : The carboxylate group of this compound can act as a hydrogen bond acceptor, interacting with donor groups on amino acid side chains (e.g., serine, threonine, tyrosine) or the protein backbone. In studies with laccase, polyol components of betaine-based solvents were shown to form hydrogen bonds with the enzyme's amino acids. ua.ptresearchgate.net
Electrostatic Interactions : As a zwitterion, this compound possesses both a permanent positive charge on its trimethylammonium group and a negative charge on its carboxylate group at physiological pH. nih.gov This allows for strong electrostatic (ionic) interactions with charged amino acid residues on a protein's surface, such as the attraction between its cationic head and the side chains of aspartic acid or glutamic acid. ua.pt
Cation-π Interactions : This is a powerful noncovalent force involving the attraction between a cation and the electron-rich face of an aromatic π system. proteopedia.orgwikipedia.org The trimethylammonium cation of this compound can engage in a favorable cation-π interaction with the aromatic side chains of tryptophan, tyrosine, or phenylalanine residues within a protein. proteopedia.orgnih.gov This type of interaction is significant, with binding energies comparable to hydrogen bonds, and is crucial in molecular recognition and protein stability. nih.govcaltech.edu For example, the binding of quaternary ammonium (B1175870) moieties to proteins is often mediated by an "aromatic box" of amino acid residues, a structural motif that relies on cation-π interactions. pnas.org
Table 3: Summary of Key Molecular Interactions Involving this compound
| Interaction Type | Interacting Group on this compound | Interacting Protein Residues (Examples) | Description | Source |
| Hydrogen Bonding | Carboxylate group (acceptor) | Serine, Threonine, Tyrosine, Backbone amides | Formation of hydrogen bonds contributes to the binding specificity and stability of the complex. | researchgate.net, ua.pt |
| Electrostatic Interaction | Trimethylammonium (cationic), Carboxylate (anionic) | Aspartic Acid, Glutamic Acid (anionic); Lysine, Arginine (cationic) | Attraction between opposite charges on the betaine and protein surface residues. | ua.pt |
| Cation-π Interaction | Trimethylammonium (cationic) | Tryptophan, Tyrosine, Phenylalanine (aromatic) | The positive charge of the betaine is attracted to the electron cloud of aromatic amino acid side chains. | proteopedia.org, nih.gov, pnas.org |
Modulation of Stress Response Pathways at the Molecular Level
This compound is implicated in the complex network of molecular pathways that govern cellular responses to environmental stress. Its activity is particularly relevant in how organisms adapt to challenging conditions, such as high salinity and oxidative stress, by influencing osmolyte accumulation and antioxidant defenses.
Osmoprotective Mechanisms of Action (General Betaine)
Betaines, as a class of compounds, are well-established as potent osmoprotectants, and this compound is utilized for these very properties. Under conditions of osmotic stress, such as high salinity or drought, cells risk losing water to the hypertonic external environment, leading to dehydration, protein denaturation, and potential cell death. frontiersin.orgmdpi.com To counteract this, many organisms accumulate small, soluble organic molecules known as compatible solutes or osmolytes. asm.orgnih.govmdpi.com
Betaines, including glycine betaine, are among the most effective of these compatible solutes. cabidigitallibrary.orgresearchgate.net Their accumulation within the cytoplasm lowers the cell's internal water potential, mitigating the osmotic gradient and preventing water efflux without interfering with normal cellular biochemistry. frontiersin.orgasm.org This is a key advantage over inorganic ions, which can be disruptive to enzyme function at high concentrations. asm.org
The primary mechanisms of osmoprotection conferred by betaines are:
Stabilization of Macromolecules : Betaines are known to stabilize the native structures of proteins and enzymes under stress conditions. frontiersin.orgcabidigitallibrary.org They are preferentially excluded from the hydration shell of proteins, which promotes the protein's self-association and maintains its folded, functional state. frontiersin.org This action is critical for protecting cellular machinery from denaturation. cabidigitallibrary.org
Maintenance of Cellular Volume : By increasing the intracellular solute concentration, betaines help cells retain water, thus preventing cell shrinkage and maintaining turgor pressure, which is essential for growth and physiological functions. frontiersin.orgresearchgate.net
Protection of Photosynthetic Apparatus : In plants, glycine betaine has been shown to accumulate in chloroplasts, where it protects the components of the photosynthetic machinery, such as Photosystem II and RuBisCO, from stress-induced damage. cabidigitallibrary.org
While much of the detailed mechanistic research has been conducted on glycine betaine, this compound is recognized for its role as an osmoprotective agent that helps stabilize proteins and membranes during stress.
Influence on Antioxidant Defense Systems (e.g., PAL activity)
Environmental stresses often lead to the overproduction of reactive oxygen species (ROS), causing secondary oxidative stress that can damage lipids, proteins, and nucleic acids. mdpi.com Plants and other organisms possess a sophisticated antioxidant defense system, comprising both enzymatic and non-enzymatic components, to neutralize these harmful ROS. mdpi.comresearchgate.net Betaines and their precursors can significantly influence this defense network.
Phenylalanine itself is a crucial precursor in the biosynthesis of a major class of non-enzymatic antioxidants: phenolic compounds. mdpi.comfrontiersin.orgfrontiersin.org The central enzyme in this pathway is Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the first committed step, converting L-phenylalanine into trans-cinnamic acid. frontiersin.orgresearchgate.net This initiates the phenylpropanoid pathway, leading to the synthesis of flavonoids, lignin, and other phenolics that have potent free-radical scavenging capabilities. mdpi.comfrontiersin.org
Research findings have demonstrated a clear link between the availability of phenylalanine and other betaines and the activity of the antioxidant defense system:
Enhanced PAL Activity : Studies have shown that the exogenous application of L-phenylalanine leads to a significant increase in PAL activity in plants, thereby boosting the production of phenolic compounds and enhancing stress tolerance. researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net Similarly, treatment with glycine betaine has also been found to increase PAL activity, for instance, in blood orange fruit during cold storage. frontiersin.org
Modulation of Antioxidant Enzymes : Beyond its role as a precursor, phenylalanine application has been shown to improve the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial for detoxifying ROS. researchgate.net General betaine treatment can also bolster antioxidant defenses by influencing metabolic pathways that produce other antioxidants, such as glutathione. frontiersin.org
Direct Antioxidant Function : Some betaines, like glycine betaine, are considered non-enzymatic antioxidants themselves, contributing directly to the cell's capacity to scavenge ROS. researchgate.netmdpi.com
The influence of phenylalanine and related betaines on PAL activity is a key mechanism for bolstering plant defenses. By increasing the substrate pool for the phenylpropanoid pathway and enhancing the activity of its gateway enzyme, these compounds help fortify the cell against oxidative damage.
Data Tables
Table 1: Effect of L-Phenylalanine and Glycine Betaine on Phenylalanine Ammonia-Lyase (PAL) Activity in Plants Under Stress
| Compound | Plant Species | Stress Condition | Concentration | Observed Effect on PAL Activity | Reference |
| L-Phenylalanine | Pea (Pisum sativum) | Fungal Pathogen | 50, 100, 150 ppm | Increased activity compared to control. | researchgate.net |
| L-Phenylalanine | Soybean (Glycine max) | General Growth | Not specified | Increased activity by 165% with foliar application. | frontiersin.orgfrontiersin.org |
| L-Phenylalanine | Plum (Prunus salicina) | Chilling Injury | 7.5 mM | Significantly enhanced activity. | researchgate.net |
| Glycine Betaine | Blood Orange (Citrus sinensis) | Cold Storage | 15 and 30 mM | Significantly increased activity; 43.75% greater than control at 30 mM. | frontiersin.org |
Occurrence and Ecological Significance of Phenylalanine Betaine
Distribution and Dynamics in Microbial Ecosystems
The role of microbial communities, particularly the gut microbiota, in metabolizing dietary compounds is a key area of research. Phenylalanine betaine (B1666868) has been identified as a product of these intricate metabolic processes.
Phenylalanine betaine has been identified as a product of metabolic activity by gut microbes. In studies analyzing the impact of diet on microbial metabolism, this compound was not detected in the original dietary materials, such as whole-grain bread, but was present after ingestion and fermentation within the gut. This indicates that the compound may be synthesized by the microbiota as part of their metabolic processing of dietary components.
The gut microbiota plays a direct role in the production of this compound. Research comparing conventional mice with a functioning gut microbiota to germ-free (GF) mice demonstrated a significant increase in the levels of this compound in the presence of gut microbes. This suggests that the gut microbiota contributes to the synthesis of this compound from dietary precursors. The process likely involves the metabolism of glycine (B1666218) betaine, sourced from the diet, into other betainized compounds, a transformation carried out by the gut microbes themselves.
Table 1: this compound in Gut Microbiota Metabolism Interactive Data Table
| Observation | Finding | Implication | Source |
|---|---|---|---|
| Dietary Analysis | This compound was absent in bran-enriched dietary materials before consumption. | The compound is not directly sourced from the diet. | |
| Post-Ingestion Analysis | This compound was detected and its levels increased significantly after consumption by subjects with intact gut microbiota. | Gut microbiota actively synthesizes this compound during fermentation. | |
| Germ-Free vs. Conventional Mice | Levels of this compound were significantly lower in the gut tissues of germ-free mice compared to those with a conventional microbiome. | The presence and activity of gut microbiota are directly linked to the production of this compound. |
Presence and Functional Roles in Plant Physiology
In plants, this compound is recognized as a naturally occurring metabolite. While specific research is limited, its role can be inferred from the well-documented functions of betaines as a class of compounds in plant stress adaptation.
Betaines are well-established as crucial compatible solutes, or osmoprotectants, that help organisms withstand environmental stressors like high salinity, drought, and extreme temperatures. As a member of this class, this compound can serve as an osmoprotectant, accumulating in high concentrations within cells to balance external osmotic pressure without interfering with enzyme function. This osmoprotective role is vital for stabilizing proteins and membranes under the unfavorable conditions caused by drought stress. The accumulation of betaines like glycine betaine is a key strategy for enhancing plant tolerance to abiotic stresses. frontiersin.orgnih.govnih.gov
While related compounds have been shown to influence plant development, the specific association of this compound with plant growth and photosynthetic processes has not been extensively detailed in scientific literature. Studies have demonstrated that the application of glycine betaine can increase the net photosynthetic rate and improve growth in certain plants. nih.govresearchgate.net Similarly, the precursor amino acid L-phenylalanine is known to be crucial for plant growth and can enhance chlorophyll (B73375) production. jindunchemistry.comresearchgate.net However, direct evidence linking this compound to these specific functions is not yet established.
This compound has been successfully isolated from various plant species, confirming its status as a natural plant metabolite. Its identification in different plant families suggests a widespread, albeit specific, distribution. The compound has been isolated from the plant species Antiaris africana and Antiaris toxicaria. medchemexpress.com Additionally, research into cyclopeptide alkaloids has identified N,N-Dimethyl-phenylalanine (an alternative name for this compound) in Indonesian Antidesma species. researchgate.net
Table 2: Documented Plant Sources of this compound Interactive Data Table
| Plant Species | Family | Source |
|---|---|---|
| Antiaris africana | Moraceae | medchemexpress.com |
| Antiaris toxicaria | Moraceae | medchemexpress.com |
| Antidesma sp. | Phyllanthaceae | researchgate.net |
Excretion and Elimination Pathways in Mammalian Systems
The elimination of metabolic byproducts, including amino acid-derived betaines, from mammalian systems is a complex process primarily handled by the kidneys. The excretion pathways are crucial for maintaining homeostasis and preventing the accumulation of potentially toxic substances. The primary route of elimination for water-soluble compounds like amino acid derivatives is through urinary excretion.
Urinary Excretion of Amino Acid-Derived Betaines
The process of urinary excretion of amino acid-derived betaines, such as this compound, is governed by the principles of renal handling of amino acids and their derivatives. In a healthy mammalian system, the kidneys are highly efficient at reabsorbing amino acids from the glomerular filtrate to prevent the loss of these essential nutrients. abdominalkey.comnih.gov This reabsorption is an active process mediated by a variety of specialized transport proteins located in the proximal tubules of the nephron. abdominalkey.comresearcher.life
The efficiency of reabsorption means that under normal physiological conditions, only a small fraction of the filtered amino acids and their derivatives are excreted in the urine. karger.com The clearance values for amino acids typically range from 0.1% to 5% of the glomerular filtration rate, indicating that 95% to 99.9% of the filtered load is reabsorbed. karger.com
However, the presence of modifications to the amino acid structure, such as N-methylation to form a betaine, can influence its recognition by these transporters. If an amino acid-derived betaine, like this compound, is not a substrate for the high-affinity reabsorption systems, it is more likely to be excreted in the urine.
In cases of certain inborn errors of metabolism where specific amino acids accumulate to high concentrations in the blood, a portion of these excess amino acids are converted into their N-acetyl derivatives and subsequently excreted in the urine. semanticscholar.org For example, in phenylketonuria (PKU), where phenylalanine levels are high, an increased excretion of N-acetylphenylalanine is observed. semanticscholar.org This suggests a pathway for the elimination of amino acid derivatives that are present in excess. While this compound is not an N-acetylated compound, this principle highlights that modified amino acids that are not efficiently reabsorbed are eliminated via urine.
The table below summarizes the general characteristics of the renal handling of amino acids and their derivatives, which would likely apply to the excretion of this compound.
| Parameter | Description |
| Primary Excretion Route | Urine |
| Key Organ | Kidney |
| Mechanism | Glomerular filtration followed by tubular reabsorption |
| Reabsorption Location | Primarily in the proximal tubules of the nephron abdominalkey.comresearcher.life |
| Reabsorption Efficiency | High for essential amino acids (95-99.9%) karger.com |
| Factors Influencing Excretion | Plasma concentration of the compound, affinity for renal transport proteins, presence of competing molecules, and overall kidney function. |
Advanced Analytical Methodologies for Phenylalanine Betaine Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in isolating Phenylalanine Betaine (B1666868) from other compounds that could interfere with its analysis. The polar nature of Phenylalanine Betaine dictates the use of specific types of chromatography for effective separation.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique well-suited for the separation of highly polar compounds like this compound. waters.comnih.gov Unlike reversed-phase (RP) chromatography, which struggles to retain such analytes, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. waters.comnih.gov This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. researchgate.net
The retention mechanism in HILIC is based on the hydrophilic nature of the analyte, allowing it to be retained on the polar stationary phase. waters.com This makes HILIC an attractive and complementary approach to RPLC-MS for metabolomics studies. researchgate.net For this compound, which is a polar, zwitterionic molecule, HILIC provides excellent retention and resolution from complex biological samples. shimadzu.comresearchgate.net The use of HILIC can also help to reduce the false discovery rate in the analysis of highly polar metabolites. shimadzu.com Different HILIC stationary phases, such as those with amide or zwitterionic functional groups, can be employed to optimize the separation of a wide range of polar metabolites, including amino acid derivatives. waters.comnih.gov
Table 1: HILIC System Parameters for Polar Metabolite Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | BEH HILIC unbonded Silica, BEH Amide waters.com | Provides a polar surface for the retention of hydrophilic analytes. Amide phases can offer different selectivity. |
| Mobile Phase A | Water with buffer (e.g., ammonium (B1175870) formate) | The aqueous component that facilitates the hydrophilic partitioning. |
| Mobile Phase B | Acetonitrile waters.com | The organic component that drives the retention in HILIC. |
| Gradient | High to low organic solvent concentration | Elutes analytes in order of increasing hydrophilicity. |
| Flow Rate | 0.5 mL/min waters.com | A typical flow rate for analytical HILIC applications. |
| Column Temperature | 40 °C waters.com | Maintained to ensure reproducible retention times. |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) enhances the separation efficiency of traditional HPLC by utilizing columns packed with sub-2 µm particles. This results in sharper peaks, better resolution, and significantly shorter analysis times. waters.comjascoinc.com For the analysis of amino acids and their derivatives, UPLC-based methods often provide superior resolution and sensitivity compared to conventional HPLC. lcms.cz
While this compound can be analyzed in its native form using HILIC-UPLC, derivatization is a common strategy when using reversed-phase UPLC to enhance retention and improve detection. nih.govjapsonline.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to tag the amino acid structure, making it more amenable to reversed-phase separation. nih.gov The resulting derivatives are then separated on a C18 column. waters.comjapsonline.com This approach allows for the simultaneous quantification of multiple amino acids in a single run. japsonline.com
Table 2: Comparison of UPLC Methods for Amino Acid Derivative Analysis
| Feature | HILIC-UPLC | Reversed-Phase UPLC with Derivatization |
|---|---|---|
| Principle | Separation of polar analytes in their native form. | Separation of hydrophobic derivatives. |
| Sample Preparation | Minimal, often dilution and filtration. | Derivatization step required. nih.gov |
| Column | HILIC column (e.g., BEH HILIC). plos.org | C18 column (e.g., AccQ•Tag Ultra C18). waters.com |
| Advantages | Simpler sample preparation, analysis of native compound. | High sensitivity and resolution, well-established methods. lcms.cz |
| Considerations | Potential for matrix effects due to minimal sample cleanup. | Derivatization can be time-consuming and introduce variability. |
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound, offering high sensitivity and specificity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and charged molecules like this compound. nih.gov In ESI-MS, ions are transferred from solution to the gas phase, allowing for their analysis by the mass spectrometer. nih.gov this compound, as a quaternary ammonium compound, carries a permanent positive charge, making it readily detectable in positive ion mode ESI-MS. researchgate.netnih.gov
A key characteristic of quaternary ammonium compounds in ESI-MS is that they typically form molecular ions with the formula m/z, rather than the [M+H]+ adducts commonly seen with other compounds. researchgate.net This provides a clear and easily interpretable signal for the intact molecule. The high sensitivity of ESI-MS allows for the detection of this compound even at low concentrations in complex biological matrices. nih.gov
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) are powerful techniques for the unambiguous identification and structural elucidation of this compound. researchgate.netnih.gov In MS/MS, the molecular ion of this compound is selected and fragmented, producing a characteristic pattern of product ions that serves as a structural fingerprint. nih.govuniversiteitleiden.nl This fragmentation pattern can be used to distinguish this compound from other isomeric or isobaric compounds. researchgate.net
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions, further confirming the identity of the compound. nih.govwur.nl The combination of MS/MS and HRMS is crucial for de novo structural elucidation of unknown metabolites and for confirming the identity of known compounds in complex samples. researchgate.netnih.gov For betaines derived from amino acids, the decomposition pathway of the protonated, sodiated, and potassiated molecular ions provides distinctive information for their unambiguous characterization. researchgate.net
Table 3: Expected HRMS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
|---|---|---|
| 208.1332 [M]+ | 149.0808 | [M - C3H9N]+ (Loss of trimethylamine) |
| 208.1332 [M]+ | 119.0491 | [M - COOH - CH3]+ (Loss of carboxyl and methyl group) |
| 208.1332 [M]+ | 91.0542 | [C7H7]+ (Tropylium ion from phenylalanine side chain) |
| 208.1332 [M]+ | 58.0651 | [C3H8N]+ (Dimethyl(methylene)ammonium ion) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Methylated Amino Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of amino acids and their derivatives. researchgate.net However, due to the low volatility of this compound, a derivatization step is necessary to make it amenable to GC analysis. nih.gov Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. mdpi.com For instance, derivatization with ethyl chloroformate (ECF) has been successfully applied to the GC-MS analysis of monomethyl and dimethyl amino acids. nih.govresearchgate.net
The resulting derivatives are then separated on a GC column and detected by the mass spectrometer. nih.govactapol.net The electron ionization (EI) mass spectra of the derivatives show characteristic fragment ions that can be used for identification and quantification. nih.gov Although GC-MS can be a powerful tool, the need for derivatization adds a layer of complexity to the sample preparation process. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely employed in metabolomics for the identification and quantification of small molecules within complex biological samples. acs.org In the context of this compound research, ¹H-NMR-based metabolomics allows for the simultaneous detection of a wide array of metabolites, including phenylalanine and betaine, providing a comprehensive snapshot of the metabolic state of an organism or cell. acs.orgnih.gov
The utility of NMR in metabolomic profiling lies in its ability to generate detailed structural information about metabolites in a sample with minimal preparation. umich.edu Studies have successfully used ¹H-NMR to analyze serum, urine, and tissue extracts, identifying characteristic metabolic signatures. nih.govnih.gov For instance, metabolomic analyses of serum have identified distinct profiles in various physiological and pathological states, with significant changes observed in the levels of amino acids like phenylalanine and membrane-related metabolites such as betaine. nih.govnih.gov In one study, ¹H-NMR analysis of serum from different study groups showed a clear separation based on their metabolomic profiles, with betaine being one of the key metabolites responsible for the distinction. nih.gov
The process involves acquiring NMR spectra from biological samples and then using multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Partial Least-Squares Discriminant Analysis (PLS-DA), to interpret the complex datasets. nih.govtandfonline.com These statistical methods help to identify the metabolites that are most influential in differentiating between sample groups. nih.gov The quantification of specific metabolites like this compound can be achieved by integrating the area of its unique NMR signals and comparing it to an internal standard. tandfonline.com This approach provides valuable insights into the metabolic pathways and biological processes influenced by this compound.
Optimized Extraction Protocols from Diverse Biological Matrices
The accurate quantification of this compound in biological samples is highly dependent on the efficiency of the extraction protocol. The choice of extraction method and its parameters can significantly influence the recovery and purity of the target analyte from complex matrices such as plant tissues, blood, and urine. researchgate.net
Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is an automated technique that utilizes solvents at elevated temperatures (up to 200°C) and pressures (up to 20 MPa) to rapidly extract compounds from solid and semi-solid samples. wikipedia.org This method offers advantages over traditional techniques by reducing extraction time and solvent consumption while potentially increasing analyte recovery. wikipedia.org For polar compounds like betaines, ASE has been effectively used for extraction from various matrices, including food samples. researchgate.netnih.gov
Solid-Phase Extraction (SPE) is a common sample preparation technique used for the purification and concentration of analytes from complex mixtures. lcms.cz It operates by passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte or the impurities based on their physical and chemical properties. lcms.cz For betaine extraction, SPE is often coupled with ASE to clean up the extract and isolate the target compound from co-extracted substances. researchgate.netnih.gov The combination of ASE for extraction followed by SPE for purification has been shown to be a highly effective strategy, yielding high recovery rates of about 93% for betaine from plant matrices. researchgate.netnih.gov Different SPE sorbents can be evaluated to optimize the purification step and ensure the removal of interfering species. nih.gov
Table 1: Comparison of Extraction Techniques for Betaine
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | Uses high temperature and pressure to increase extraction efficiency. wikipedia.org | Reduced extraction time, lower solvent usage, automated process. wikipedia.orgresearchgate.net | Extraction from solid/semi-solid matrices like plant tissues. researchgate.netnih.gov |
| Solid-Phase Extraction (SPE) | Separates components based on affinity for a solid sorbent. lcms.cz | High selectivity, sample concentration, removal of interferences. lcms.cz | Clean-up of extracts prior to analysis, often used after ASE. nih.gov |
The recovery of this compound is critically influenced by several extraction parameters, including the choice of solvent, temperature, pressure, and pH. Optimizing these parameters is essential for achieving high extraction efficiency and accurate quantification.
Solvent Composition: The polarity of the extraction solvent plays a crucial role. For polar molecules like betaines, aqueous/organic solvent mixtures are often employed. Studies on betaine extraction have utilized solvents such as methanol, ethanol (B145695), and water. mdpi.comrepec.org For instance, aqueous ethanol solutions are commonly used, as the water content helps to swell the plant matrix, increasing the contact surface area, while the ethanol aids in solubilizing the target compounds. mdpi.com The ratio of organic solvent to water must be carefully optimized; for example, a 90/10% acetonitrile/water mixture has been used for extracting metabolites from tissue samples. mdpi.com
Temperature: Elevated temperatures generally increase the solubility of the analyte and the diffusion rate of the solvent into the sample matrix, thereby improving extraction efficiency. wikipedia.org In ASE methods, temperatures in the range of 40–60°C have been found to be optimal for the recovery of betaine from plant tissues. However, excessively high temperatures can risk thermal degradation of the analyte. mdpi.com
Pressure: High pressure, as applied in ASE, keeps the solvent in its liquid state above its normal boiling point, which enhances its extraction capabilities. wikipedia.org
pH: The pH of the extraction medium can affect the charge state and solubility of amino acid-derived compounds. For phenylalanine extraction, for example, the system's pH was shown to influence recovery, with optimal results obtained at a specific pH value (e.g., pH 8.0 in one study). mdpi.com
The interaction between these parameters is complex, and a systematic approach, such as a factorial experimental design, is often used to identify the optimal conditions for maximizing the recovery of this compound from a specific biological matrix.
Table 2: Key Parameters and Their Impact on this compound Extraction
| Parameter | General Impact | Optimized Conditions Example | Citation |
|---|---|---|---|
| Solvent | Affects solubility and selectivity. Polar solvents or mixtures are common for betaines. | 90/10% Acetonitrile/Water for tissues; High-pressure CO₂ + H₂O can increase abundance by 15-20%. | mdpi.com |
| Temperature | Higher temperatures increase extraction speed and efficiency, but can cause degradation. | 40–60°C for ASE of betaine from plant tissues. | |
| pH | Influences the charge state and solubility of the analyte. | pH 8.0 for chiral extraction of phenylalanine enantiomers. | mdpi.com |
| Matrix Effect | High concentrations of co-extracted compounds can reduce recovery. | Diluting sample extracts can improve recovery from ~8% to 98% in matrices with high amino acid content. | nih.gov |
Applications of Phenylalanine Betaine As a Research Tool and in Synthetic Approaches
Utilization as a Biochemical Probe in Metabolic Studies
Phenylalanine betaine (B1666868) serves as a biochemical probe to investigate and understand complex metabolic pathways in various organisms. As a naturally occurring amino acid derivative found in some foods, its presence and metabolism can be traced in biological systems, offering insights into cellular processes. biosynth.comhmdb.ca
Metabolic profiling studies have identified phenylalanine betaine as a relevant metabolite in different biological contexts. For instance, in agricultural science, its accumulation in cotton leaves under saline and alkaline stress conditions has been observed. mdpi.com This suggests its involvement in the plant's response to environmental stressors, potentially through the ABC transporters pathway which is crucial for maintaining osmotic balance and ion homeostasis. mdpi.com
In human metabolic studies, alterations in the levels of phenylalanine and betaine have been linked to certain health conditions. Metabolomic analyses have shown differences in the serum levels of these compounds in patients with Chronic Obstructive Pulmonary Disease (COPD) and in individuals experiencing pre-frailty. dovepress.comnih.gov While these studies often measure phenylalanine and betaine separately, the interconnectedness of their metabolic pathways suggests that this compound could be a useful marker for exploring these conditions further. researchgate.net For example, betaine metabolism is a key pathway that intersects with amino acid metabolism, and dysregulation in this pathway has been noted in pre-frail individuals. nih.gov
The use of this compound as a model system also extends to fundamental biochemical research, where it helps in studying the influence of hydroxyl groups on the structure and function of proteins. biosynth.com Its detection in urine provides a non-invasive way to monitor its metabolic fate within the body. biosynth.com
Application in In Vitro Reconstitution of Enzymatic Pathways
The in vitro reconstitution of enzymatic pathways is a powerful technique to study biochemical reactions outside the complex cellular environment. This compound has found application in this area, particularly in the context of amino acid biosynthesis.
Research on engineered Escherichia coli strains has demonstrated that this compound can enhance the activity of key enzymes involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine. This enhancement can lead to increased yields of phenylalanine, a commercially important amino acid.
In vitro systems designed to investigate phenylalanine biosynthesis have been developed to identify potential bottlenecks in the metabolic pathway. nih.gov These systems often involve the reconstitution of multiple enzymes such as those in the shikimate pathway (AroK, AroL, AroA, AroC), as well as PheA and TyrB which are involved in the final steps of phenylalanine synthesis. nih.gov Studies have shown that increasing the concentration of specific enzymes like shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA) can significantly boost phenylalanine production in these reconstituted systems. nih.gov While these studies primarily focus on the production of phenylalanine, the observation that this compound can positively influence enzyme activity suggests its potential as a tool to modulate and study these reconstituted pathways.
The ability to manipulate and observe the effects of compounds like this compound in a controlled in vitro setting allows for a direct and quantitative investigation of their impact on specific enzymatic steps. This provides valuable data for metabolic engineering efforts aimed at optimizing the production of desired compounds. nih.gov
Precursor in Synthetic Chemistry and Organic Compound Development
The unique chemical structure of this compound makes it a valuable precursor in synthetic chemistry for the development of a variety of organic compounds. Its zwitterionic nature, combined with the aromatic side chain, provides reactive sites for various chemical modifications.
This compound and its derivatives are utilized in the synthesis of specialized surfactants and ionic liquids (ILs). These compounds are of interest due to their potential for lower toxicity and higher biodegradability compared to conventional chemicals. chalmers.sewhiterose.ac.uk
Amino acid-based surfactants are a class of molecules that incorporate an amino acid as the hydrophilic head group. whiterose.ac.uk Phenylalanine, due to its structure, can be converted into various types of surfactants, including cationic and nonionic forms. chalmers.sewhiterose.ac.uk For instance, cationic surfactants have been synthesized from phenylalanine by first esterifying the carboxyl group and then modifying the amino group to create a quaternary ammonium (B1175870) salt, a structure inherent to betaines. chalmers.se These surfactants exhibit interesting self-aggregation properties and have been investigated for their antimicrobial activities. nih.gov
In the realm of ionic liquids, which are salts with low melting points, phenylalanine has been used to create bio-based ILs. mdpi.com These "bio-ILs" are seen as greener alternatives to traditional ILs. mdpi.com Specifically, cholinium-based ionic liquids have been synthesized with amino acid anions, including those derived from phenylalanine. mdpi.comresearchgate.net Furthermore, the synthesis of novel betaine-based ionic liquids has been explored, highlighting the versatility of the betaine structure in creating these designer solvents. colab.ws The synthesis often involves a "one-pot" amidation process, which is an efficient and environmentally friendly approach. colab.ws
The properties of these phenylalanine-derived surfactants and ionic liquids, such as their critical micelle concentration (CMC) and their ability to form vesicles, are influenced by the structure of the phenylalanine moiety and the length of the attached alkyl chains. nih.gov
| Surfactant Type | Starting Material | Key Synthetic Step | Noteworthy Property | Reference |
|---|---|---|---|---|
| Cationic Surfactant | L-Phenylalanine | Esterification followed by N-alkylation and quaternization | Forms micelles and vesicles; exhibits antimicrobial activity. | nih.gov |
| N-acyl Phenylalaninate | L-Phenylalanine | N-acylation with fatty acids | Foaming properties dependent on acyl chain length. | chalmers.se |
| Betaine-based Ionic Liquid | Betaine derivatives | "One-pot" amidation | Considered a "green" solvent with potential for lower ecotoxicity. | colab.ws |
Investigative Compound in Nucleic Acid Protection Studies
This compound derivatives have been investigated for their potential to protect nucleic acids, such as DNA, from damage. This application is particularly relevant in the context of mitigating the genotoxic effects of certain environmental pollutants.
A notable study demonstrated the use of a pillar mdpi.comarene-based betaine derivative containing L-phenylalanine fragments for the protection of DNA against damage caused by the herbicide glyphosate (B1671968) isopropylamine (B41738) salt (GIS). nih.govresearchgate.net Pillararenes are macrocyclic compounds that can form host-guest complexes with other molecules. In this research, the synthesized pillar mdpi.comarene betaine with phenylalanine fragments was shown to bind to salmon sperm DNA. nih.govresearchgate.net
The study found that this phenylalanine-containing betaine derivative could inhibit the interaction between GIS and DNA. nih.govresearchgate.net This protective effect is attributed to the competitive binding of the betaine derivative to the DNA, thereby preventing the herbicide from accessing and damaging the nucleic acid. nih.govresearchgate.net The binding affinity of the pillar mdpi.comarene betaine with L-phenylalanine fragments to DNA was found to be significant, as indicated by the association constant. nih.govresearchgate.net
These findings highlight a novel application of this compound derivatives as components of supramolecular systems designed for nucleic acid protection. This research opens up possibilities for developing new strategies to counteract the harmful effects of genotoxic agents.
| Interacting Molecules | logKa (Association Constant) | Key Finding | Reference |
|---|---|---|---|
| Pillar mdpi.comarene betaine with L-Phe fragments + DNA | 5.24 | Strong binding of the protective compound to DNA. | nih.govresearchgate.net |
| Glyphosate isopropylamine salt (GIS) + DNA | 4.92 | Binding of the damaging agent to DNA. | nih.govresearchgate.net |
| (Pillar mdpi.comarene-DNA) + GIS | 3.60 | Inhibition of GIS interaction with DNA by the protective compound. | nih.govresearchgate.net |
Future Directions and Emerging Research Avenues for Phenylalanine Betaine
Deeper Elucidation of Specific Biosynthetic and Catabolic Enzymes
A fundamental area of future research will be the detailed characterization of the enzymes responsible for the synthesis (biosynthesis) and breakdown (catabolism) of phenylalanine betaine (B1666868). While it is understood that phenylalanine betaine is derived from the amino acid L-phenylalanine through a process likely involving methylation, the specific enzymes catalyzing these steps are not yet fully identified. nih.gov
Emerging strategies are exploring enzymatic methylation using S-adenosylmethionine (SAMe) as a methyl donor, mimicking biological systems. For instance, the conversion of L-Phenylalanine to this compound would theoretically involve a methyltransferase enzyme. Conversely, the catabolic pathways that degrade this compound are also largely uncharacterized. Understanding these enzymatic processes is crucial for comprehending how the levels of this compound are regulated within a cell and in response to various stimuli. Identifying these enzymes will open doors for studying their regulation, substrate specificity, and kinetic properties, providing a more complete picture of this compound metabolism.
Comprehensive Mapping of Cellular Signaling Cascades Modulated by this compound
Preliminary evidence suggests that this compound and its metabolites can influence cellular signaling. For example, its metabolite, phenylacetylglutamine (B1677654) (PAGln), has been shown to interact with adrenergic receptors, hinting at a role in signaling pathways. Future research will need to comprehensively map the cellular signaling cascades that are modulated by direct interaction with this compound or its downstream products.
This will involve investigating its impact on well-established signaling pathways such as:
NF-κB Signaling: Known to be modulated by other betaines, this pathway is a crucial regulator of inflammation. frontiersin.org
MAPK Pathways (e.g., ERK1/2): These pathways are central to cell proliferation, differentiation, and stress responses. nih.gov
PI3K-AKT Signaling: This pathway is vital for cell growth, survival, and metabolism. nih.gov
Receptor-Mediated Signaling: Investigating potential interactions with G protein-coupled receptors (GPCRs) and other cell surface receptors will be critical. nih.gov
By employing techniques such as transcriptomics, proteomics, and phosphoproteomics, researchers can identify which signaling components are activated or inhibited in the presence of this compound, providing insights into its physiological functions.
Structural Biology Investigations of this compound-Protein Complex Formations
To understand how this compound exerts its effects at a molecular level, it is essential to investigate its interactions with proteins. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in determining the three-dimensional structures of this compound bound to its target proteins.
These studies will reveal the specific amino acid residues involved in binding, the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur in the protein upon binding. Such detailed structural information is crucial for understanding the mechanism of action and for the potential design of molecules that can mimic or block the effects of this compound. While crystal structures of other betaine-binding proteins exist, specific structural data for this compound complexes is a critical missing piece of the puzzle. researchgate.net
Development of Advanced Bioengineering Strategies for Targeted Production or Metabolic Modulation of this compound
Advances in metabolic engineering and synthetic biology offer exciting possibilities for manipulating the production of this compound. acs.org By identifying the key biosynthetic enzymes, researchers can engineer microorganisms, such as Escherichia coli, to overproduce this compound. koreascience.krnih.gov This could be achieved by:
Overexpressing the genes encoding the biosynthetic enzymes.
Eliminating competing metabolic pathways to increase the availability of precursors like L-phenylalanine. nih.gov
Utilizing dynamic regulatory systems to control gene expression and optimize production.
Conversely, the ability to modulate the breakdown of this compound could also be a powerful tool. Developing strategies to inhibit its catabolism could lead to its accumulation in specific tissues or organisms, allowing for a more detailed study of its physiological effects. These bioengineering approaches will not only facilitate research but could also pave the way for the industrial production of this compound for various applications.
Cross-Kingdom Comparative Metabolomics of this compound Pathways
This compound has been detected in a wide range of organisms, including bacteria, plants, and animals. frontiersin.orgd-nb.info A cross-kingdom comparative metabolomics approach will be instrumental in understanding the evolutionary conservation and divergence of its metabolic pathways. By analyzing the metabolome of different species, researchers can identify common and unique metabolites related to this compound metabolism.
This comparative approach can provide insights into:
The core ancestral functions of this compound.
How its roles may have diversified across different evolutionary lineages.
The influence of environmental factors, such as diet and stress, on its production and metabolism. frontiersin.orgmdpi.com
Q & A
Q. How can researchers optimize the extraction of phenylalanine betaine from biological samples?
Methodological Answer:
- High-Pressure CO₂ + H₂O Extraction : Demonstrated to yield higher this compound abundance compared to aqueous extraction alone. Parameters include 40–60 MPa pressure, 50–70°C, and CO₂-to-water ratios of 1:2–1:3 .
- Accelerated Solvent Extraction (ASE) : Coupled with solid-phase extraction (SPE) for beetroot samples. Optimal conditions: 80°C, 100 bar, methanol:water (70:30) solvent .
- Validation : Quantify via hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) with optimized collision energy (15–25 eV) and ion source parameters .
Q. What are the key chemical properties of this compound relevant to experimental design?
Methodological Answer:
- Structure : Trimethylated derivative of L-phenylalanine (C₁₂H₁₇NO₂, MW 207.27) .
- Solubility : Highly polar; soluble in water, methanol, and acetonitrile. Avoid nonpolar solvents for reconstitution .
- Analytical Standards : Use HPLC-grade standards (≥98% purity) with structural validation via NMR or FT-IR. Store at 2–8°C to prevent degradation .
Q. What are the best practices for storing this compound to ensure experimental reproducibility?
Methodological Answer:
Q. How does this compound function as a methyl donor in metabolic pathways?
Methodological Answer:
- Transmethylation : Participates in the methionine cycle by donating methyl groups to homocysteine, forming methionine. Monitor via isotopic labeling (e.g., ¹³C-methyl tracing) .
- Osmoprotection : Stabilizes proteins/enzymes under stress (e.g., salinity, heat). Assess via cell viability assays under osmotic stress .
Advanced Research Questions
Q. How to resolve contradictions in this compound extraction efficiency across studies?
Methodological Answer:
- Variable Analysis : Compare extraction methods (e.g., high-pressure CO₂ vs. ASE/SPE) using ANOVA to identify significant factors (pressure, solvent polarity, temperature) .
- Metabolomic Confounding : Screen for matrix effects (e.g., co-eluting compounds in plant extracts) via HILIC-MS/MS with MRM transitions .
Q. What metabolomic interactions link this compound to homocysteine regulation?
Methodological Answer:
Q. Does this compound influence mitochondrial function in lipid metabolism?
Methodological Answer:
- Mitochondrial Assays : Treat HepG2 cells with betaine (5–10 mM) and measure fatty acid oxidation (FAO) via ¹⁴C-palmitate conversion. Betaine increases FAO by 20–25% .
- RNA Methylation : Perform m⁶A-seq to assess betaine’s role in RNA methylation, which upregulates peroxisome proliferator-activated receptor alpha (PPARα) .
Q. How does this compound’s role as a methyl donor differ across experimental models (e.g., in vivo vs. in vitro)?
Methodological Answer:
Q. What advanced analytical techniques are critical for characterizing this compound in complex matrices?
Methodological Answer:
Q. What is this compound’s potential role in neurological disorders?
Methodological Answer:
- Parkinson’s Disease (PD) : Altered phenylalanine pathways correlate with PD progression. Screen fecal metabolomes via UPLC-QTOF-MS; this compound is absent in PD plasma but detectable in Ctrl .
- Depression Models : Betaine supplementation (50 mg/kg) in rats increases plasma betaine by 2-fold, reversing fluoxetine-induced metabolic disruptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
